4-cyclopropyl-1-methyl-3-[1-(quinoxalin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
4-cyclopropyl-1-methyl-3-[1-(quinoxalin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazole ring fused with a quinoxaline moiety, a piperidine ring, and a cyclopropyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 4-cyclopropyl-1-methyl-3-[1-(quinoxalin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxaline Moiety: The quinoxaline ring is typically synthesized through the condensation of an o-phenylenediamine with a diketone.
Synthesis of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction involving a suitable halide precursor.
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Final Assembly: The final compound is assembled through a series of coupling reactions, often involving palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling
Chemical Reactions Analysis
4-cyclopropyl-1-methyl-3-[1-(quinoxalin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
4-cyclopropyl-1-methyl-3-[1-(quinoxalin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Biological Research: It is used as a probe to study various biological pathways and molecular targets.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-methyl-3-[1-(quinoxalin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-cyclopropyl-1-methyl-3-[1-(quinoxalin-2-yl)piperidin-4-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one can be compared with other similar compounds, such as:
1,2,4-Triazolo[4,3-a]quinoxaline: This compound shares the triazole and quinoxaline moieties but differs in the substitution pattern and overall structure.
Cyclopropyl-quinoxaline Derivatives: These compounds have a similar quinoxaline core but may lack the triazole ring or piperidine moiety.
Piperidine-quinoxaline Compounds: These compounds contain the piperidine and quinoxaline rings but may differ in the presence of other functional groups.
Properties
Molecular Formula |
C19H22N6O |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
4-cyclopropyl-2-methyl-5-(1-quinoxalin-2-ylpiperidin-4-yl)-1,2,4-triazol-3-one |
InChI |
InChI=1S/C19H22N6O/c1-23-19(26)25(14-6-7-14)18(22-23)13-8-10-24(11-9-13)17-12-20-15-4-2-3-5-16(15)21-17/h2-5,12-14H,6-11H2,1H3 |
InChI Key |
NRIXZDXOJNJZGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C5CC5 |
Origin of Product |
United States |
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